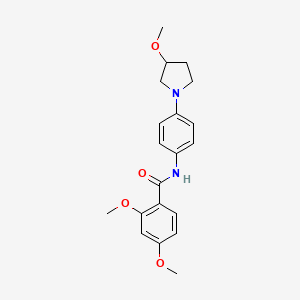

2,4-dimethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

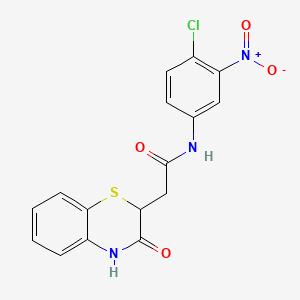

Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .

Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using IR spectroscopy, 1H and 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various spectroscopic and elemental methods .Scientific Research Applications

Antioxidant Activity

Benzamides, including our compound of interest, have been investigated for their antioxidant properties. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating activity. These properties are crucial for combating oxidative stress and preventing cellular damage .

Antibacterial Potential

Researchers have explored the antibacterial activity of benzamide compounds. In the case of our compound, it has been tested against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs. Understanding its antibacterial potential can contribute to the development of novel antimicrobial agents .

Drug Discovery

Amide compounds, including benzamides, play a vital role in drug discovery. Their diverse chemical structures make them valuable candidates for potential drug development. Researchers investigate their pharmacological properties, bioavailability, and safety profiles. Our compound could be a starting point for designing new drugs .

Industrial Applications

Beyond medicine, benzamides find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. Their versatility makes them useful in manufacturing processes, material science, and other industrial applications .

Biological Molecules and Proteins

Amides are structural components found in biological molecules and proteins. Our compound’s unique structure may have implications in protein-ligand interactions, enzyme inhibition, or other biochemical processes. Further research could uncover its specific roles in biological systems .

Synthetic Intermediates

Amides serve as intermediates in the synthesis of more complex molecules. Researchers use them to build intricate organic compounds. Our compound could be a stepping stone for creating novel materials or pharmaceuticals .

Future Directions

properties

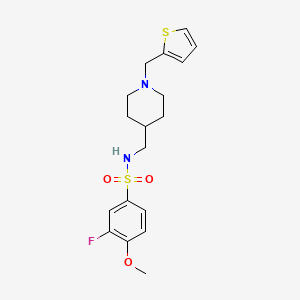

IUPAC Name |

2,4-dimethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-24-16-8-9-18(19(12-16)26-3)20(23)21-14-4-6-15(7-5-14)22-11-10-17(13-22)25-2/h4-9,12,17H,10-11,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCYUGSYORGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2773138.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)